molecular formula C19H19ClN2O4 B10985120 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B10985120
M. Wt: 374.8 g/mol
InChI Key: IDOGRASDSJIQOU-UHFFFAOYSA-N
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Description

2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that features a unique combination of an indole ring and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 5-chloroindole, is synthesized through the Fischer indole synthesis or other suitable methods.

    Acylation Reaction: The 5-chloroindole is then acylated with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Various oxidized indole derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Substituted indole derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological molecules, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may exhibit unique biological activities due to the presence of the chloro group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-(5-chloroindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19ClN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-8-13(20)4-5-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

IDOGRASDSJIQOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

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